3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Overview
Description
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrazole Ring: This step involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a suitable alkylating agent to introduce the propyl group.
Quinazolinone Core Construction: The quinazolinone core is synthesized through a cyclization reaction involving an appropriate anthranilic acid derivative.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the quinazolinone core using a thiolating agent to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the pyrazole or quinazolinone rings.
Scientific Research Applications
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be explored for applications in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
- **3-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Uniqueness
The uniqueness of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF2N4O2S/c1-14-18(24)12-29(28-14)9-4-10-30-22(32)17-5-2-3-6-20(17)27-23(30)33-13-21(31)16-8-7-15(25)11-19(16)26/h2-3,5-8,11-12H,4,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZQWKRVLRIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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